molecular formula C13H9BrO3 B6383377 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol CAS No. 1261947-54-9

3-Bromo-5-(3,4-methylenedioxyphenyl)phenol

Cat. No.: B6383377
CAS No.: 1261947-54-9
M. Wt: 293.11 g/mol
InChI Key: XNWANQLGWBCCBW-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,4-methylenedioxyphenyl)phenol: is an organic compound with the molecular formula C13H9BrO3 It features a bromine atom and a methylenedioxyphenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol typically involves the bromination of 3,4-methylenedioxyphenylphenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its phenolic structure. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The methylenedioxy group is known to impart biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its brominated structure makes it useful in flame retardants and other high-performance applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bromine atom and methylenedioxy group can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(3,4-methylenedioxyphenyl)phenol is unique due to the presence of both a bromine atom and a methylenedioxy group on the phenol ring.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWANQLGWBCCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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